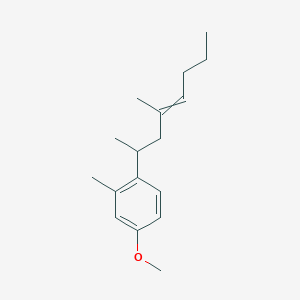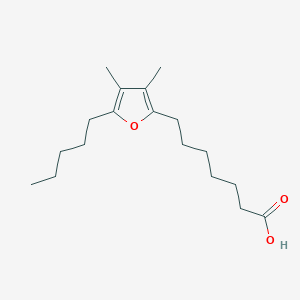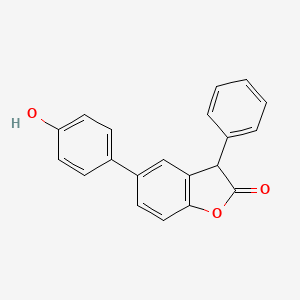
5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of phenol derivatives and benzofuran precursors, which undergo a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes, receptors, or DNA, leading to modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzofuran: Shares the benzofuran core but lacks the phenyl group.
3-Phenylbenzofuran: Similar structure but without the hydroxyphenyl group.
Uniqueness
5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one is unique due to the presence of both hydroxyphenyl and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to similar compounds.
Properties
CAS No. |
91097-14-2 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)-3-phenyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C20H14O3/c21-16-9-6-13(7-10-16)15-8-11-18-17(12-15)19(20(22)23-18)14-4-2-1-3-5-14/h1-12,19,21H |
InChI Key |
YTOCHTOAWOMKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)C4=CC=C(C=C4)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


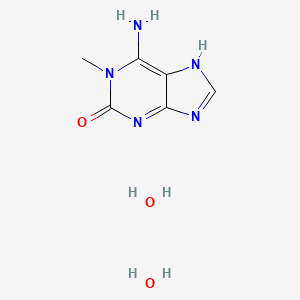
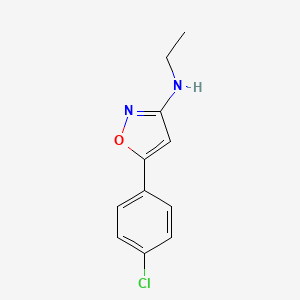
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)

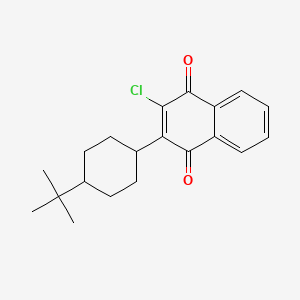
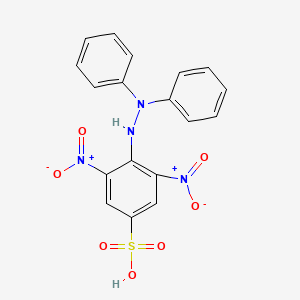
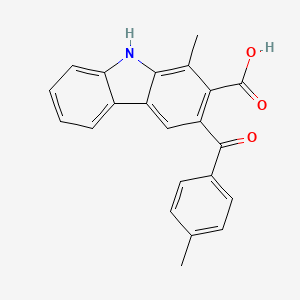
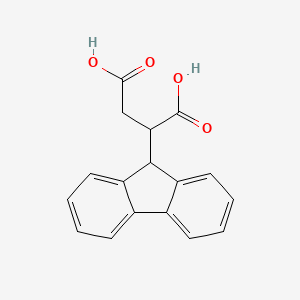
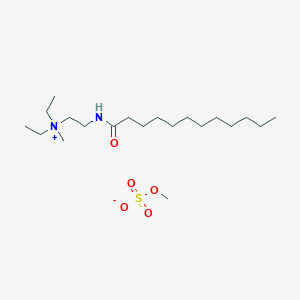
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

